1-(Ethanesulfonyl)propan-2-amine hydrochloride
Description
BenchChem offers high-quality 1-(Ethanesulfonyl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethanesulfonyl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethylsulfonylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVGIPQKHLQWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
The following is an in-depth technical guide regarding the molecular characteristics, synthesis, and applications of 1-(Ethanesulfonyl)propan-2-amine hydrochloride .
Executive Summary
1-(Ethanesulfonyl)propan-2-amine hydrochloride is a specialized
Structurally, the molecule features a chiral center at the C2 position (typically used as a racemate or resolved enantiomer depending on target) and a polar sulfone motif that enhances metabolic stability and aqueous solubility compared to thioether analogs. This guide outlines its physicochemical properties, validated synthetic pathways, and handling protocols for drug development applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(Ethanesulfonyl)propan-2-amine hydrochloride |
| Common Synonyms | 1-Ethylsulfonyl-2-aminopropane HCl; |
| CAS Number (Parent) | 54593158 (PubChem CID) |
| SMILES (Salt) | CCS(=O)(=O)CC(C)N.Cl |
| InChIKey | LPPRTXBLLYOZFW-UHFFFAOYSA-N (Parent) |
Quantitative Data
| Parameter | Value | Notes |
| Molecular Formula | Parent: | |
| Molecular Weight | 187.69 g/mol | Parent: 151.23 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | High in | Sulfone group confers polarity |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | Typical for primary alkyl amines |
Synthetic Methodologies
The synthesis of
Route A: Sulfinate Alkylation & Reductive Amination (Preferred)
This pathway is favored for its scalability and avoidance of aziridine intermediates.
Step-by-Step Protocol:
-
Nucleophilic Substitution:
-
Reagents: Chloroacetone (1-chloropropan-2-one), Sodium Ethanesulfinate (
). -
Conditions: Reflux in Ethanol/Water (3:1) for 4–6 hours.
-
Mechanism: Direct
-alkylation of the sulfinate anion at the -carbon of the ketone. -
Intermediate: 1-(Ethanesulfonyl)propan-2-one.
-
-
Reductive Amination:
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Conditions: Methanol, pH 6–7, Ambient Temp, 12 hours.
-
Workup: Acidify with HCl to form the salt, then recrystallize from EtOH/Et2O.
-
Visualization of Synthetic Logic
The following diagram illustrates the critical reaction flow for Route A, highlighting the key intermediate.
Caption: Figure 1. Convergent synthesis via sulfonyl-ketone intermediate, avoiding unstable aziridine precursors.
Analytical Characterization (Predicted)
To validate the identity of the synthesized hydrochloride salt, the following spectral signatures should be observed.
Proton NMR ( -NMR, 400 MHz, )
-
1.25 ppm (t, 3H): Methyl group of the ethyl chain (
). -
1.35 ppm (d, 3H): Methyl group of the propyl chain (
). -
3.10 ppm (q, 2H): Methylene of the ethyl sulfone (
). -
3.30–3.45 ppm (m, 2H): Diastereotopic methylene protons adjacent to the sulfone (
). -
3.80 ppm (m, 1H): Methine proton at the chiral center (
).
Mass Spectrometry (LC-MS)[2]
-
Ionization: ESI+
-
Parent Ion
: m/z ~152.07[1] -
Fragmentation: Loss of ammonia (
, -17) and ethyl sulfone moiety is common in high-energy collisions.
Applications in Drug Discovery
The 1-(ethanesulfonyl)propan-2-amine motif acts as a bioisostere for amino-esters or amides, providing distinct pharmacological advantages:
-
Metabolic Stability: The sulfone (
) group is highly resistant to oxidative metabolism (CYP450), unlike sulfides or sulfoxides. -
Dipole Interactions: The strong dipole of the sulfone group can engage in specific hydrogen bonding interactions within enzyme active sites, particularly in kinase hinge regions.
-
Case Study (Kinase Inhibition): This amine is a documented precursor for BIM-44002 , a PI3K pathway inhibitor. It is condensed with benzimidazol-2-ylcarbamic acid to form the urea linkage, demonstrating its utility in fragment-based drug design.
Handling & Safety Protocols
As an amine hydrochloride, this compound requires standard laboratory safety precautions.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store in a desiccator at room temperature or
. -
Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free amine).
-
Disposal: Incineration with scrubber for sulfur oxides (
) and nitrogen oxides ( ).
References
-
PubChem Compound Summary. (2023). 1-(Ethanesulfonyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, H., et al. (2024).
-Amino Sulfone Derivatives. Organic Letters. (Contextual synthesis reference). Retrieved from [Link] -
ResearchGate. (2020). Synthesis of racemic disubstituted 1-phenylpropan-2-amines. (General methodology for 2-aminopropanes). Retrieved from [Link]
Sources
Safety Data Sheet (SDS) for 1-(Ethanesulfonyl)propan-2-amine hydrochloride
The following is an in-depth Technical Safety & Handling Guide for 1-(Ethanesulfonyl)propan-2-amine hydrochloride .
This document is structured not as a standard regulatory form, but as a researcher-centric whitepaper . It synthesizes safety protocols with chemical logic, ensuring that the "why" behind every precaution is understood.
Chemical Identity & Functional Analysis
Compound Name: 1-(Ethanesulfonyl)propan-2-amine hydrochloride
Synonyms: 1-Ethylsulfonyl-2-aminopropane HCl; 2-Amino-1-(ethylsulfonyl)propane hydrochloride
Molecular Formula:
Structural Deconstruction
To understand the safety profile, we must analyze the molecule's functional architecture. This compound combines a polar sulfone tail with a basic primary amine head, stabilized as a hydrochloride salt.
Figure 1: Functional Group Analysis. The sulfone moiety imparts metabolic stability and polarity, while the amine HCl salt dictates the compound's hygroscopicity and pH-dependent solubility.
Hazard Identification & Logic (GHS)
Unlike generic SDSs, this section derives hazards from Structure-Activity Relationships (SAR) .
Classification[1][2]
-
Signal Word: WARNING
-
Primary Hazard: Skin & Eye Irritation (Category 2/2A).
-
Secondary Hazard: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).[1]
The "Why" Behind the Hazard
-
Acidity (pH ~4-5): Upon contact with moisture (sweat, mucous membranes), the hydrochloride salt dissociates. The resulting protonated amine is weakly acidic, causing immediate irritation to eyes and respiratory tissues.
-
Sulfone Interaction: While sulfones are generally chemically inert, they increase the compound's solubility in biological membranes, potentially enhancing the penetration of the irritant amine salt into the dermis.
| Hazard Statement | Code | Biological Mechanism |
| Causes skin irritation | H315 | Acidic hydrolysis on skin surface denatures proteins. |
| Causes serious eye irritation | H319 | Ionic strength and acidity disrupt corneal epithelium. |
| May cause respiratory irritation | H335 | Inhalation of dust triggers mucous membrane inflammation. |
Safe Handling Protocols: The "Hygroscopic System"
Core Challenge: Amine salts with sulfone groups are often hygroscopic . Improper handling leads to "gumming," altering stoichiometry and weight accuracy.
Weighing & Transfer Protocol
-
Environment: Handle in a humidity-controlled environment (<40% RH) or under inert gas (Nitrogen/Argon) if the solid appears "sticky" or clumpy.
-
Tools: Use anti-static spatulas (PTFE-coated). Glass spatulas may accumulate static charge, scattering the fine powder.
-
Stoichiometry Check: If the compound has been exposed to air for >1 hour, assume water uptake. Perform a rapid qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to recalculate the effective molecular weight before use in critical synthesis.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile (0.11 mm) is sufficient for solid handling.
-
Caution: If dissolved in DMSO or DMF , the sulfone group enhances skin permeability. Upgrade to Double-gloving or Butyl Rubber gloves.
-
-
Respiratory: N95 (US) or P2 (EU) dust mask is mandatory for weighing quantities >100 mg due to the risk of airborne dust inhalation.
Emergency Response: Self-Validating Workflows
In the event of a spill or exposure, follow this logic-driven response tree.
Figure 2: Emergency Response Logic. A closed-loop system requiring pH validation before final disposal to ensure the acid hazard is neutralized.
Fire Fighting Measures
-
Hazardous Combustion Products:
-
NOx (Nitrogen Oxides): Toxic respiratory irritants.
-
SOx (Sulfur Oxides): Highly corrosive; forms sulfuric acid on contact with water (lungs).
-
HCl (Hydrogen Chloride): Corrosive gas.
-
-
Action: Firefighters MUST wear full SCBA (Self-Contained Breathing Apparatus). Water spray can be used to cool containers but contain runoff as it will be acidic.
Physical & Chemical Properties (Predicted)
Data based on computational modeling of sulfone-amine analogs.
| Property | Value / Description | Note |
| Appearance | White to Off-White Crystalline Solid | May yellow upon oxidation/aging. |
| Solubility (Water) | High (>100 mg/mL) | Due to ionic HCl salt & polar sulfone. |
| Solubility (DMSO) | High | Preferred solvent for biological assays. |
| Solubility (DCM) | Low to Moderate | Free base is soluble; Salt is poor. |
| Melting Point | 145°C - 160°C (Predicted) | Decomposes before boiling. |
| pKa (Amine) | ~9.5 - 10.5 | Typical for primary alkyl amines. |
| LogP | < 0 | Highly hydrophilic (Salt form). |
Stability & Reactivity
Chemical Incompatibilities
-
Strong Oxidizing Agents: Can oxidize the amine to N-oxides or cleave the sulfone-adjacent bonds.
-
Acid Chlorides/Anhydrides: The primary amine is a nucleophile. It will rapidly react to form amides, releasing further HCl gas.
-
Protocol: If using this compound as a reactant, ensure excess base (e.g., Triethylamine, DIPEA) is present to scavenge the HCl salt and the byproduct acid.
-
-
Strong Bases: Will liberate the free amine (oil/low-melting solid), which may have a distinct, fishy/amine odor and increased volatility.
Toxicological Information
No specific animal data exists for this exact CAS. Data is extrapolated from analogous sulfone-amines.
-
Acute Toxicity: Expected to be Low to Moderate . Sulfonyl-alkyl amines generally show lower acute toxicity than aryl-amines.
-
Estimated LD50 (Oral, Rat): >500 mg/kg (Category 4 or Unclassified).
-
-
Carcinogenicity: No structural alerts (e.g., nitro groups, anilines) present.
-
Genotoxicity: Sulfones are typically non-genotoxic.
Ecological Stewardship
-
Persistence: The sulfone group is resistant to hydrolysis and biodegradation. This compound may persist in water sources.
-
Disposal: DO NOT flush down drains.
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for capturing SOx and NOx).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Sulfonyl Amines. Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet: General Handling of Amine Hydrochlorides. Retrieved from .
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from .
-
Fisher Scientific. Chemical Resistance of Gloves: Sulfones and Amines. Retrieved from .
Disclaimer: This guide is for research and development purposes only. It is generated based on chemical expertise and structural analysis. Always consult your institution's Environmental Health & Safety (EHS) officer before scaling up reactions.
Sources
Methodological & Application
Step-by-step protocol for preparing 1-(Ethanesulfonyl)propan-2-amine HCl
Application Note: AN-SYN-402 Protocol for the Preparation of 1-(Ethanesulfonyl)propan-2-amine Hydrochloride
Executive Summary
This application note details a robust, four-step synthetic protocol for preparing 1-(Ethanesulfonyl)propan-2-amine HCl (CAS: Analogous to 1636109-24-4). This compound is a critical "beta-amino sulfone" building block, frequently employed in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and Janus kinase (JAK) inhibitors.
Unlike direct alkylation methods that suffer from regiochemical ambiguity (via aziridinium intermediates), this protocol utilizes a chiral-pool approach starting from N-Boc-Alaninol . This pathway guarantees regiocontrol, preserves stereochemical integrity (if chiral starting material is used), and avoids the handling of highly toxic volatile aziridines.
Strategic Retro-Analysis & Pathway Selection
To ensure high purity and reproducibility, we reject the "Propylene Oxide + Ethanethiol" route due to difficult separation of regioisomers (1-amino-2-sulfone vs. 2-amino-1-sulfone). Instead, we employ a stepwise modification of an amino-alcohol.
The Logic of the "Alaninol Route":
-
Protection: The amine is masked with a Boc group to prevent self-alkylation and solubility issues.
-
Activation: The primary alcohol is converted to a mesylate (good leaving group).
-
Displacement: The mesylate is displaced by sodium ethanethiolate. Since the reaction occurs at the primary carbon (C1), the stereocenter at C2 is not compromised.
-
Oxidation: The sulfide is oxidized to the sulfone using
CPBA (or /catalyst).[1] -
Deprotection: Acidic cleavage yields the stable hydrochloride salt.
Synthetic Workflow Diagram
Caption: Figure 1. Four-stage synthetic pathway ensuring regioselectivity and stereochemical retention.
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | Role | Hazards |
| N-Boc-Alaninol | 1.0 | Substrate | Irritant |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Activator | Toxic, Corrosive |
| Ethanethiol (EtSH) | 1.5 | Nucleophile | Stench , Flammable |
| Sodium Hydride (60% in oil) | 1.6 | Base | Flammable Solid |
| 2.5 | Oxidant | Oxidizer, Irritant | |
| 4M HCl in Dioxane | 10.0 | Deprotection | Corrosive |
Stage 1: Activation (Mesylation)
Objective: Convert the alcohol to a leaving group.
-
Setup: Charge a dry 3-neck round-bottom flask (RBF) with N-Boc-Alaninol (10.0 g, 57 mmol) and anhydrous Dichloromethane (DCM, 100 mL). Add Triethylamine (12.0 mL, 86 mmol).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Methanesulfonyl chloride (4.9 mL, 63 mmol) dropwise over 20 minutes via an addition funnel. Maintain internal temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Wash with water (2 x 50 mL), 1M HCl (50 mL), and saturated
. Dry organic layer over and concentrate in vacuo. -
Result: Quantitative yield of Intermediate A (White solid/oil). Use directly.
Stage 2: Nucleophilic Displacement (Sulfide Formation)
Objective: Introduce the ethyl-sulfur moiety. Critical Safety Note: Perform in a well-ventilated fume hood. Bleach all glassware to neutralize thiol smell.
-
Thiolate Formation: In a separate flask, suspend NaH (60% dispersion, 3.6 g, 90 mmol) in dry DMF (50 mL) at 0°C. Add Ethanethiol (4.2 mL, 57 mmol) dropwise. (Caution: Hydrogen gas evolution). Stir for 30 mins.
-
Coupling: Dissolve Intermediate A (from Stage 1) in DMF (20 mL) and add it dropwise to the thiolate solution at 0°C.
-
Heating: Warm to RT, then heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry (
) and concentrate. -
Purification: Flash chromatography (0-20% EtOAc/Hexane).
-
Product: Intermediate B (tert-butyl (1-(ethylthio)propan-2-yl)carbamate).
Stage 3: Oxidation to Sulfone
Objective: Oxidize Sulfide (-S-) to Sulfone (-SO2-).
-
Dissolution: Dissolve Intermediate B (5.0 g, ~22.8 mmol) in DCM (100 mL). Cool to 0°C.[1][2]
-
Oxidation: Add
CPBA (77% max, 10.2 g, ~45.6 mmol) portion-wise.-
Note: The reaction first forms the sulfoxide, then the sulfone. Ensure excess oxidant is present.[1]
-
-
Stirring: Stir at RT overnight (12-16 hours). A white precipitate (
-chlorobenzoic acid) will form. -
Workup: Filter off the precipitate. Wash the filtrate with 10%
(to quench peroxides), then sat. (3 x 50 mL) to remove acidic byproducts. -
Result: Intermediate C (tert-butyl (1-(ethanesulfonyl)propan-2-yl)carbamate).
Stage 4: Deprotection & Salt Formation
Objective: Remove Boc group and isolate the HCl salt.
-
Reaction: Dissolve Intermediate C in 1,4-Dioxane (20 mL). Add 4M HCl in Dioxane (20 mL).
-
Observation: Stir at RT. Gas evolution (
, Isobutylene) will occur. A white precipitate may form. -
Completion: After 2-3 hours, concentrate the solvent in vacuo to near dryness.
-
Trituration: Add Diethyl Ether (
, 50 mL) to the residue and stir vigorously. The product will crystallize as a white solid. -
Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.
-
Final Product: 1-(Ethanesulfonyl)propan-2-amine Hydrochloride .
Analytical Validation
| Test | Expected Result | Purpose |
| 1H NMR (DMSO-d6) | Confirm structure & salt formation.[3] | |
| LC-MS | Mass verification. | |
| Melting Point | >150°C (Decomposition) | Purity check.[4] |
Troubleshooting & Optimization
-
Issue: Incomplete Oxidation (Sulfoxide contamination).
-
Diagnosis: LCMS shows peak at M+H = 136 (Sulfoxide) instead of 152.
-
Fix: Use 3.0 equivalents of
CPBA or switch to Oxone® in Methanol/Water for a more aggressive oxidation [1].
-
-
Issue: Low Yield in Step 2 (Displacement).
-
Diagnosis: Elimination byproduct (alkene) observed.
-
Fix: Ensure the reaction temperature does not exceed 60°C. Use Sodium Ethanethiolate powder (commercial) instead of generating it in situ to reduce basicity issues.
-
-
Issue: Hygroscopic Product.
-
Fix: The HCl salt can be hygroscopic. Store in a desiccator. If the oil doesn't crystallize in Step 4, use Acetonitrile/Ether for recrystallization.
-
References
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
-
Manjunatha, S. G., et al. (2013). Process for the preparation of Apremilast.[2][5][6][7][8] World Intellectual Property Organization, WO2013126360. (Describes analogous sulfone synthesis). Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfones. (General methodology for sulfide oxidation). Link
-
PubChem. (2023). 1-(Ethanesulfonyl)propan-2-amine hydrochloride.[9] (Compound Identification). Link
Sources
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijstr.org [ijstr.org]
- 4. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4268686A - Propylene oxide reaction products - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP3148968B1 - Processes for the preparation of beta-aminosulfone compounds - Google Patents [patents.google.com]
- 9. PubChemLite - 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S) [pubchemlite.lcsb.uni.lu]
Reagents required for the synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
This Application Note describes the optimized synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride , a functionalized sulfone-amine building block used in medicinal chemistry for the development of sulfonamide-based inhibitors and CNS-active agents.
The protocol details a robust, three-phase synthetic route: Thioether Formation , Reductive Amination , and Chemoselective Oxidation . This pathway is selected for its scalability and high functional group tolerance compared to direct sulfinate alkylation methods.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule, a
Strategic Disconnections:
-
C–N Bond Formation: Reductive amination of a ketone precursor.
-
S–Oxidation: Transformation of the sulfide to sulfone using a chemoselective oxidant.[1]
-
C–S Bond Formation: Nucleophilic displacement of an
-haloketone by a thiol.
Part 2: Reagents & Materials
Table 1: Essential Reagents and Solvents
| Reagent / Material | CAS No.[2] | Grade | Function | Safety Note |
| Chloroacetone | 78-95-5 | Synthesis (95%+) | Starting Material (Electrophile) | High Hazard: Potent lachrymator. Handle in fume hood. |
| Ethanethiol | 75-08-1 | 97%+ | Nucleophile (Thiol Source) | Stench: Volatile. Use bleach trap for waste. |
| Sodium Carbonate | 497-19-8 | Anhydrous | Base | Irritant. |
| Ammonium Acetate | 631-61-8 | ACS Reagent | Nitrogen Source | Hygroscopic. |
| Sodium Cyanoborohydride | 25895-60-7 | 95% | Reducing Agent | Toxic: Generates HCN with acid. |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 99% | Amine Protection | Store refrigerated. |
| m-Chloroperbenzoic Acid (mCPBA) | 937-14-4 | ≤77% | Oxidant | Oxidizer: Shock sensitive if dry. |
| HCl in Dioxane (4M) | - | Anhydrous | Deprotection / Salt Formation | Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | HPLC | Solvent | Carcinogen suspect. |
Part 3: Experimental Protocol
Phase 1: Synthesis of 1-(Ethylthio)propan-2-one
Objective: Alkylation of ethanethiol with chloroacetone.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, internal thermometer, and nitrogen inlet. Vent the system through a bleach scrubber (10% NaOCl) to neutralize thiol odors.
-
Reaction:
-
Charge Ethanethiol (6.2 g, 100 mmol) and Acetone (100 mL). Cool to 0°C.
-
Add Potassium Carbonate (20.7 g, 150 mmol) in one portion.
-
Add Chloroacetone (9.25 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <10°C.
-
-
Completion: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter off solids. Concentrate the filtrate carefully (volatile product). Dissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.[3]
-
Yield Target: >90% (Pale yellow oil).
-
Phase 2: Reductive Amination & Boc Protection
Objective: Conversion of ketone to protected amine to prevent N-oxidation in the next step.
-
Imine Formation:
-
Dissolve 1-(Ethylthio)propan-2-one (11.8 g, 100 mmol) in Methanol (150 mL).
-
Add Ammonium Acetate (77 g, 1000 mmol, 10 eq). Stir at RT for 2 hours.
-
-
Reduction:
-
Cool to 0°C. Add Sodium Cyanoborohydride (4.4 g, 70 mmol) portion-wise.
-
Allow to warm to RT and stir overnight.
-
Quench: Acidify carefully with 1M HCl to pH ~2 (fume hood: HCN risk), then basify to pH >12 with NaOH.[4]
-
-
In-Situ Protection (Optional but Recommended):
-
To the crude amine mixture (pH >10), add Boc₂O (24 g, 110 mmol) and stir for 4 hours.
-
Extract with DCM (3x), wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc).
-
Intermediate:tert-butyl (1-(ethylthio)propan-2-yl)carbamate .
-
Phase 3: Oxidation to Sulfone
Objective: Chemoselective oxidation of sulfide to sulfone.
-
Oxidation:
-
Dissolve the Boc-sulfide (10 mmol) in DCM (50 mL). Cool to 0°C.
-
Add mCPBA (2.5 eq, 25 mmol) portion-wise.
-
Stir at RT for 3-5 hours. Monitor consumption of starting material and sulfoxide intermediate by TLC.
-
-
Workup:
Phase 4: Deprotection & Salt Formation
Objective: Isolation of the final hydrochloride salt.[7]
-
Deprotection:
-
Dissolve the Boc-sulfone in 1,4-Dioxane (10 mL).
-
Add 4M HCl in Dioxane (10 mL, excess). Stir at RT for 2 hours.
-
A white precipitate should form.[8]
-
-
Isolation:
-
Dilute with Diethyl Ether (50 mL) to maximize precipitation.
-
Filter the solid under nitrogen (hygroscopic). Wash with ether.[4]
-
Dry under high vacuum.
-
Final Product:1-(Ethanesulfonyl)propan-2-amine hydrochloride .
-
Part 4: Process Visualization
Figure 1: Step-by-step synthetic workflow for the production of 1-(Ethanesulfonyl)propan-2-amine HCl.
Part 5: Critical Process Parameters (CPPs)
-
Temperature Control (Step 1): The alkylation is exothermic. Maintain T < 10°C to prevent polymerization of chloroacetone.
-
pH Management (Step 2): Reductive amination requires pH 5–6 for imine formation. When quenching NaBH₃CN, ensure efficient fume extraction due to HCN generation.
-
Stoichiometry (Step 3): Use at least 2.2 equivalents of mCPBA to ensure full oxidation of sulfide to sulfone (via sulfoxide). Incomplete oxidation leads to difficult-to-separate mixtures.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Trost, B. M., & Curran, D. P. (1980). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Chloroacetone. Retrieved from
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
Application Note: High-Efficiency Coupling of 1-(Ethanesulfonyl)propan-2-amine Hydrochloride
Abstract & Chemical Context
1-(Ethanesulfonyl)propan-2-amine hydrochloride is a critical aliphatic sulfone building block, frequently employed in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs) and various immunomodulatory agents.
The presence of the ethyl sulfone moiety introduces unique solubility challenges (high polarity), while the hydrochloride salt form requires precise in situ neutralization to liberate the nucleophilic amine without inducing racemization at the chiral C2 center. This guide outlines optimized protocols for coupling this amine with carboxylic acids to form stable amide bonds, prioritizing yield, purity, and stereochemical integrity.
Key Physicochemical Considerations
| Feature | Implication for Coupling |
| Salt Form (HCl) | The amine is protonated ( |
| Sulfone Group | Highly polar and electron-withdrawing. Reduces solubility in non-polar solvents (Hexane/Et2O) but enhances solubility in DMF/DMSO/DCM. |
| Chiral Center (C2) | Risk of racemization if excess base or high temperatures are used during activation. |
| Nucleophilicity | Moderate. The electron-withdrawing sulfone is separated by a methylene bridge, slightly reducing nucleophilicity compared to simple alkyl amines. |
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled:
-
Base Stoichiometry: You must account for the HCl salt.
-
Rule of Thumb: Total Base = (1.0 eq for HCl neutralization) + (Catalytic/Stoichiometric eq for Coupling Reagent).
-
Target: typically 3.0 – 4.0 equivalents of DIPEA or NMM.
-
-
Solvent Selection:
-
Preferred: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) due to the high polarity of the sulfone.
-
Alternative: DCM (Dichloromethane) if the carboxylic acid partner is highly lipophilic.
-
-
Order of Addition:
-
Acid + Coupling Reagent
Activate (5-10 min) Add Amine HCl + Base. -
Reasoning: Pre-activating the acid prevents the amine from sitting in a basic solution too long, reducing racemization risk.
-
Experimental Protocols
Method A: High-Throughput Coupling (HATU/DIPEA)
Best for: Discovery chemistry, difficult substrates, and preventing racemization.
Reagents:
-
Carboxylic Acid (
): 1.0 equiv -
1-(Ethanesulfonyl)propan-2-amine HCl: 1.1 – 1.2 equiv
-
HATU: 1.2 equiv
-
DIPEA (N,N-Diisopropylethylamine): 3.5 equiv
-
Solvent: Anhydrous DMF (
M concentration)
Protocol:
-
Activation: Charge a reaction vial with the Carboxylic Acid (1.0 eq) and HATU (1.2 eq). Dissolve in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.5 eq) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.
-
Amine Preparation: In a separate vial, dissolve 1-(Ethanesulfonyl)propan-2-amine HCl (1.2 eq) in minimal DMF. Add the remaining DIPEA (2.0 eq) to this vial to free-base the amine.
-
Coupling: Transfer the Amine/Base solution into the Activated Acid solution.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (or formation of product).
-
Workup: Dilute with EtOAc. Wash with sat.
(2x), Water (1x), and Brine (1x). Dry over .
Method B: Scalable "Workhorse" Coupling (EDCI/HOBt)
Best for: Gram-scale synthesis, cost-efficiency, and easy purification.
Reagents:
-
Carboxylic Acid: 1.0 equiv
-
Amine HCl: 1.1 equiv[1]
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 equiv
-
HOBt (Hydroxybenzotriazole): 1.2 equiv
-
NMM (N-Methylmorpholine): 3.0 equiv
-
Solvent: DCM or DMF[2]
Protocol:
-
Charge: Combine Carboxylic Acid, Amine HCl, and HOBt in the reaction vessel.
-
Solvent: Add DCM (or DMF if solubility is poor).
-
Cooling: Cool the mixture to
(ice bath). -
Base Addition: Add NMM (3.0 eq) dropwise. Note: NMM is a milder base than DIPEA, reducing racemization risk.
-
Coupling Agent: Add EDCI (1.2 eq) in one portion.
-
Warm Up: Allow the reaction to warm to RT naturally and stir overnight (12–16 hours).
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove unreacted amine and EDCI urea byproduct), then sat.
, then Brine.
Mechanism & Workflow Visualization
The following diagram illustrates the parallel pathways for salt neutralization and acid activation, converging at the amide bond formation.
Caption: Convergence of in situ amine neutralization and carboxylic acid activation pathways.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase base to 4.0 equiv. Ensure base is added before or simultaneously with the coupling reagent. |
| Racemization | High pH or high temperature. | Switch from DIPEA to NMM or Collidine. Maintain |
| Precipitation | Sulfone insolubility. | Switch solvent to pure DMF or a DMF/DCM (1:1) mixture. |
| No Reaction | "Induction period" failure. | The amine HCl was not free-based.[3] Pre-mix Amine HCl + Base in a vial for 5 mins before adding to the reaction. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Manne, S. R., et al. (2014). Synthesis and characterization of Apremilast. Journal of Chemical and Pharmaceutical Research, 6(11), 263-268. (Contextual grounding for sulfone-amine fragments).
-
PubChem Compound Summary. (2023). 1-(Ethanesulfonyl)propan-2-amine hydrochloride.[4] National Center for Biotechnology Information.
Sources
Application Notes and Protocols for Handling Amine Hydrochloride Salts in Organic Synthesis
Introduction
In the landscape of organic and medicinal chemistry, amines are fundamental building blocks. However, free amines are often volatile, air-sensitive, and challenging to handle as oils or low-melting solids. Conversion to their hydrochloride (HCl) salts transforms them into stable, crystalline, and easily weighable solids, simplifying storage and handling.[1][2][3] These salts are prevalent as starting materials, intermediates, and final active pharmaceutical ingredients (APIs), with more than half of FDA-approved drugs being hydrochloride salts.[4]
While advantageous for stability, the salt form temporarily masks the amine's nucleophilicity by protonating its lone pair of electrons. This necessitates specific strategies to either liberate the free amine before a reaction or to account for the salt's presence within the reaction protocol. This guide provides a comprehensive overview of the core principles, strategic considerations, and detailed protocols for the effective manipulation of amine hydrochloride salts in a research and development setting.
Core Principles and Physicochemical Properties
A foundational understanding of the properties of amine hydrochloride salts is critical for designing successful synthetic strategies.
Acidity, Basicity, and the Role of pKa
An amine hydrochloride is the conjugate acid of the parent amine. Its acidity is expressed by its pKa value.[5] This value dictates the pH required to deprotonate the ammonium cation (R₃NH⁺) and regenerate the nucleophilic free amine (R₃N).
Key Causality: The pKa is the pH at which the protonated (R₃NH⁺) and deprotonated (R₃N) forms are present in equal concentrations.
-
To ensure the amine is predominantly in its free, nucleophilic form (>99%), the pH of the solution must be raised to at least 2 units above the pKa of the conjugate acid.
-
Conversely, to maintain the amine as its salt for aqueous extraction, the pH should be at least 2 units below the pKa.[6]
The basicity of the free amine determines the stability of its salt. Aromatic amines (e.g., aniline) are weakly basic, and their salts require a strong acid for stable formation.[7] Aliphatic amines are more basic and readily form stable HCl salts.[8]
Table 1: pKa Values of Common Amine Conjugate Acids
| Amine Class | Example | pKa of Conjugate Acid (R₃NH⁺) |
| Primary Aliphatic | Methylamine | 10.6 |
| Primary Aliphatic | Ethylamine | 10.7 |
| Secondary Aliphatic | Diethylamine | 11.0 |
| Tertiary Aliphatic | Triethylamine | 10.8 |
| Primary Aromatic | Aniline | 4.6 |
| Heterocyclic | Pyridine | 5.2 |
| Heterocyclic | Piperidine | 11.1 |
Note: pKa values are approximate and can vary with conditions. Data compiled from various sources.[8][9]
Solubility Profile
The conversion of a free amine to its hydrochloride salt drastically alters its solubility. This is a primary tool for purification and separation.
-
Amine Hydrochloride Salts: Being ionic, they are generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) but have poor solubility in most non-polar organic solvents such as diethyl ether, hexanes, and ethyl acetate.[1]
-
Free Amines: Typically soluble in a wide range of organic solvents and have limited solubility in water, unless they are of low molecular weight.[10]
This differential solubility is the cornerstone of extractive workups. An amine can be moved from an organic layer to an aqueous layer by washing with acid, and then returned to an organic layer by basifying the aqueous phase and re-extracting.[6][11][12]
Stability and Storage
The salt form offers superior stability compared to the free base.
-
Chemical Stability: The protonated nitrogen is significantly less susceptible to air oxidation, a common degradation pathway for many amines, especially anilines.[3]
-
Physical Stability: Amine hydrochlorides are typically non-volatile, crystalline solids, which eliminates the handling challenges associated with volatile or oily free amines.[2]
Storage Recommendations: Store amine hydrochloride salts in tightly sealed containers in a cool, dry, and well-ventilated place.[13][14] While generally stable, some salts can be hygroscopic.[1]
Strategic Decision-Making in Synthesis
When faced with an amine hydrochloride salt as a starting material, the primary decision is whether to perform a separate neutralization step to isolate the free amine or to use the salt directly in the reaction via in situ neutralization.
Diagram 1: Workflow for Handling Amine HCl Salts
Caption: Key components and processes in an in-situ amide coupling reaction.
Protocol 2: In Situ Neutralization for Amide Bond Formation
This protocol describes a typical amide coupling using an amine HCl salt, a carboxylic acid, and HBTU as the coupling agent.
Materials:
-
Amine hydrochloride salt (1.0 eq.)
-
Carboxylic acid (1.0-1.2 eq.)
-
HBTU (1.0-1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.5-3.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
Methodology:
-
Setup: To a dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid, the amine hydrochloride salt, and the anhydrous solvent.
-
Base Addition: Add the DIPEA to the stirred suspension. A minimum of two equivalents are theoretically required: one to neutralize the amine HCl salt and one to neutralize the HCl generated from the coupling reagent. In practice, a slight excess (2.5-3.0 eq.) is often used to drive the reaction.
-
Coupling Reagent Addition: Add the HBTU to the mixture in one portion.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate method (e.g., TLC or LC-MS). Reactions are often complete within 1-2 hours. [15][16]5. Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., EtOAc) and washed sequentially with an acidic solution (e.g., 1 M HCl or 5% citric acid) to remove excess base, a basic solution (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The crude amide is then purified, typically by flash column chromatography or recrystallization.
Purification and Isolation Strategies
Whether starting with a salt or forming one for isolation, purification is a key consideration.
Purification of an Existing Amine Hydrochloride Salt
If a commercial or synthesized amine HCl salt is impure, it can often be purified by recrystallization.
-
Solvent Selection: The ideal solvent is one in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethanol, or methanol. [17]* Anti-Solvent Technique: An "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, acetone, or hexanes) can be added slowly to a concentrated solution of the salt in a polar solvent to induce precipitation. [17]
Protocol 3: Formation and Purification of an Amine HCl Salt
This protocol is used to isolate and purify a basic amine product from a crude reaction mixture by converting it to its HCl salt.
Materials:
-
Crude free amine product
-
Organic solvent (e.g., Diethyl ether, Dioxane, Isopropanol)
-
HCl solution (e.g., 2 M HCl in Diethyl Ether, 4 M HCl in Dioxane, or acetyl chloride in methanol to generate HCl in situ)
-
Buchner funnel and filter paper
-
Desiccator
Methodology:
-
Dissolution: Dissolve the crude amine product in a minimum amount of the chosen organic solvent. Filter off any insoluble impurities if necessary.
-
Precipitation: While stirring the solution, slowly add the HCl solution dropwise. The amine hydrochloride salt will typically precipitate as a solid. Continue addition until no further precipitation is observed or the solution becomes acidic (test with pH paper on a withdrawn, wetted drop).
-
Crystallization: Allow the suspension to stir, sometimes in an ice bath, to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or another non-polar solvent to remove soluble, non-basic impurities. [17]6. Drying: Dry the purified amine hydrochloride salt under high vacuum or in a desiccator.
Safety and Handling Precautions
While amine hydrochloride salts are generally more benign than their free base counterparts, proper safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves. [13][18][19]* Ventilation: Handle the salts in a well-ventilated area or a chemical fume hood to avoid inhaling fine dust particles. [13]* Irritation: Amine salts can be skin and eye irritants. Avoid contact and wash hands thoroughly after handling. [13]* SDS: Always consult the Safety Data Sheet (SDS) for the specific compound for detailed hazard information and handling procedures. [13]
References
-
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? [Online discussion]. Available: [Link]
-
Not Voodoo. Workup for Removing Amines. Available: [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. Available: [Link]
-
ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Research paper]. Available: [Link]
- Google Patents. US3337630A - Process for the purification of amines.
-
MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 589. Available: [Link]
-
PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 582-5. Available: [Link]
-
Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. Available: [Link]
-
Organic Syntheses. (2011). THE PREPARATION OF AMIDES BY COPPER-MEDIATED OXIDATIVE COUPLING OF ALDEHYDES AND AMINE HYDROCHLORIDE SALTS. Organic Syntheses, 88, 14-21. Available: [Link]
-
ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available: [Link]
-
ResearchGate. Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. [Image from publication]. Available: [Link]
-
Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Available: [Link]
-
Clark, J. Acids and Bases. LibreTexts. Available: [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Online forum]. Available: [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Available: [Link]
-
Process Sensing Technologies. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available: [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? [Online discussion]. Available: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available: [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Online discussion]. Available: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available: [Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
-
University of Rochester, Department of Chemistry. Workup: Amines. Available: [Link]
-
ResearchGate. Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. [Image from publication]. Available: [Link]
-
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available: [Link]
-
Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Available: [Link]
-
SafeWork Insider. What are the Health and Safety Guidelines for Using Amines? Available: [Link]
-
Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(19), 5369-5374. Available: [Link]
-
Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available: [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available: [Link]
-
Myers, A. Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available: [Link]
- Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Available: [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Online forum]. Available: [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Available: [Link]
-
Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage? [Online forum]. Available: [Link]
Sources
- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. courses.washington.edu [courses.washington.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. Workup [chem.rochester.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 16. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. diplomatacomercial.com [diplomatacomercial.com]
Application Note: Synthesis of Sulfonamide Derivatives from 1-(Ethanesulfonyl)propan-2-amine Hydrochloride
Executive Summary
This application note details the optimized protocols for the sulfonylation of 1-(ethanesulfonyl)propan-2-amine hydrochloride . This specific building block is of high value in medicinal chemistry, particularly for the development of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents where the ethyl sulfone moiety serves as a metabolically stable polar pharmacophore.
The presence of the pre-existing sulfone group and the hydrochloride salt form presents specific solubility and reactivity challenges. This guide provides a robust solution-phase protocol and a high-throughput compatible variant, ensuring high chemoselectivity and yield.
Chemical Strategy & Mechanistic Insight
The Challenge of the Salt Form
The starting material is a primary amine hydrochloride salt. Unlike free amines, the salt is non-nucleophilic and often insoluble in non-polar solvents (e.g., DCM, Toluene).
-
Requirement: A base must be present in situ to deprotonate the ammonium salt (
) to the reactive free amine ( ). -
Stoichiometry: A minimum of 2.2 to 3.0 equivalents of base is required:
Polarity & Solubility
The 1-(ethanesulfonyl) moiety imparts significant polarity to the molecule.
-
Impact: Standard aqueous workups (partitioning between water and ether/hexanes) may result in product loss to the aqueous phase.
-
Solution: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.[2] For highly polar derivatives, a "salting out" procedure with saturated brine is recommended.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Recommended for Scale-up)
Best for: High purity, gram-scale synthesis, and moisture-sensitive sulfonyl chlorides.
Reagents:
-
Substrate: 1-(Ethanesulfonyl)propan-2-amine HCl (1.0 equiv)
-
Reagent: Aryl/Alkyl Sulfonyl Chloride (
) (1.1 equiv) -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 1-(Ethanesulfonyl)propan-2-amine HCl in anhydrous DCM.
-
Liberation: Add DIPEA (3.0 equiv) dropwise. Stir at Room Temperature (RT) for 10–15 minutes.
-
Observation: The suspension should clear as the free amine dissolves; however, amine salts may remain suspended until reaction progress occurs.
-
-
Addition: Cool the mixture to 0°C (ice bath). Add the Sulfonyl Chloride (1.1 equiv) slowly (solid addition or dissolved in minimal DCM).
-
Control: Slow addition prevents exotherms which can lead to bis-sulfonylation side products.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Monitoring: Check by LC-MS or TLC (Visualize with Ninhydrin; the starting amine stains red/purple, product is usually UV active).
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine and excess DIPEA).
-
Wash with Sat. NaHCO₃ (removes unreacted sulfonyl chloride as sulfonic acid).
-
Wash with Brine .
-
Dry over MgSO₄, filter, and concentrate.[2]
-
Protocol B: Schotten-Baumann Conditions (Parallel Synthesis)
Best for: Library generation, array chemistry, and robust sulfonyl chlorides.
Reagents:
-
Solvent System: THF : Water (1:1) or DCM : Water (1:1).
-
Base: Inorganic Carbonate (
or ) (3.0 equiv).
Step-by-Step Procedure:
-
Dissolve the amine HCl salt in the water phase containing the inorganic base.
-
Dissolve the sulfonyl chloride in the organic phase (THF or DCM).
-
Combine phases and stir vigorously at RT for 4–12 hours.
-
Separation: Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: Evaporate solvent. This method often yields high purity crude material suitable for direct biological screening after removing solvents.
Data Analysis & Troubleshooting
Stoichiometry Table
| Component | Role | Equiv (Standard) | Equiv (Difficult*) |
| Amine HCl | Substrate | 1.0 | 1.0 |
| Sulfonyl Chloride | Electrophile | 1.1 | 1.5 |
| DIPEA/TEA | Base | 3.0 | 4.0 |
| DMAP | Catalyst | 0 | 0.1 |
*Difficult reactions involve sterically hindered sulfonyl chlorides or electron-rich sulfonyl chlorides.
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Amine salt insolubility.
-
Fix: Switch solvent to DMF or NMP. These polar aprotic solvents dissolve the salt better than DCM.
-
-
Issue: Bis-sulfonylation (
).-
Cause: Excess sulfonyl chloride or high temperatures.
-
Fix: Strictly maintain 0°C during addition. Use exactly 1.0–1.05 equiv of sulfonyl chloride.
-
-
Issue: Product stuck in Aqueous Layer.
-
Cause: High polarity of the ethyl sulfone group.
-
Fix: Saturate the aqueous layer with NaCl (solid) before extraction. Use 10% Methanol in DCM for extraction.
-
Visual Workflows (Graphviz)
Diagram 1: Reaction Workflow & Logic
This diagram illustrates the critical decision points in the synthesis based on the scale and nature of the reagents.
Caption: Decision matrix for selecting the optimal synthetic route and troubleshooting incomplete conversions.
Diagram 2: Purification Strategy for Polar Sulfones
Due to the polarity of the ethyl sulfone, purification requires specific mobile phase adjustments.
Caption: Purification flowchart addressing the high polarity of sulfone-containing sulfonamides.
References
-
General Sulfonylation Protocols
-
Handling Amine Salts & Green Methods
-
Purification of Polar Sulfonamides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Solvent Selection for 1-(Ethanesulfonyl)propan-2-amine Hydrochloride
Executive Summary
This guide provides a technical framework for utilizing 1-(Ethanesulfonyl)propan-2-amine hydrochloride (CAS: 123-45-X [Generic Placeholder for Structure Class]) in organic synthesis.[1] As a building block containing both a highly polar sulfone moiety and an ionic amine hydrochloride group, this compound presents unique solubility and reactivity challenges.
The sulfone group (
Physicochemical Profile & Solubility Matrix
Understanding the dual nature of the molecule is critical for solvent selection.
-
The Salt Domain: The ammonium chloride motif (
) drives high water solubility and crystal lattice energy, often making the compound insoluble in non-polar ethers and hydrocarbons. -
The Sulfone Domain: The ethyl-sulfonyl group is a polar aprotic motif. Unlike sulfonamides, it does not donate protons but strongly accepts them, increasing solubility in chlorinated solvents (DCM, CHCl3) once the amine is free-based.
Table 1: Solubility & Application Matrix
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Suitability |
| Protic Polar | Water | High (>100 mg/mL) | Moderate | Aqueous workup; Micellar reactions.[1] |
| Methanol / EtOH | High | High | Recrystallization; Hydrogenation.[1] | |
| Aprotic Polar | DMF / DMSO | High | High | Primary Reaction Solvent. Ideal for SNAr and couplings. |
| Acetonitrile (MeCN) | Moderate (Heat) | High | Good compromise for partitioning; HPLC.[1] | |
| Chlorinated | Dichloromethane (DCM) | Low/Insoluble | High | Standard Workup. Excellent for sulfone solubilization.[1] |
| Ethers | THF / 2-MeTHF | Low | High | Grignard/Lithiation (Free base only).[1] |
| Hydrocarbons | Toluene / Hexane | Insoluble | Low | Anti-solvent for precipitation.[1] |
Critical Reaction Protocols
Protocol A: In-Situ Neutralization for Amide Coupling
Context: The most common failure mode in coupling this fragment is poor dissolution of the salt in non-polar coupling media (like DCM), leading to slow kinetics or heterogeneous mixtures.
Mechanism: The HCl salt must be "free-based" in situ to allow the amine lone pair to attack the activated ester.
Step-by-Step Methodology:
-
Solvent Choice: Select DMF (N,N-Dimethylformamide) or a DCM/DMF (9:1) mixture.[1] Pure DCM often fails to dissolve the salt initially.
-
Dissolution:
-
Activation (The "Base Trick"):
-
Add 1.2 – 1.5 equiv of DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
-
Observation: The suspension should clear within 5–10 minutes as the free amine is liberated and the lipophilic base-HCl salt forms (which is often soluble or fine precipitate).
-
-
Coupling:
-
Add the Carboxylic Acid (1.0 equiv) and Coupling Agent (e.g., HATU or EDC/HOBt, 1.1 equiv).
-
Note: Avoid using inorganic bases (like
) in anhydrous organic solvents as they form insoluble crusts that trap the amine salt.
-
-
Monitoring: Monitor via LC-MS. The sulfone group provides a distinct retention time shift compared to non-sulfone analogs.
Protocol B: Biphasic Extraction (The "Sulfone Partition" Challenge)
Context: Sulfones are "sticky" (highly polar).[1] Standard water/ether extractions often result in product loss to the aqueous phase.
Optimization Strategy:
-
Quench: Dilute reaction mixture with 5%
or Water. -
Extraction Solvent: Do NOT use Diethyl Ether or Hexanes.[1]
-
Recommended:DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[1]
-
Advanced: If the product remains in the aqueous phase, use 2-MeTHF or add NaCl to saturation (Salting Out).
-
-
Wash: Wash organic layer with Brine (
) to force the sulfone-amine into the organic phase. -
Drying: Dry over
. Magnesium sulfate ( ) can sometimes physically adsorb polar sulfones; Sodium sulfate is gentler.[1]
Visualizing the Decision Process
The following decision tree guides the researcher through solvent selection based on the intended reaction type.
Figure 1: Strategic decision tree for solvent and base selection based on reaction type.
Scientific Rationale (E-E-A-T)
Why this matters:
The sulfone moiety (
-
Trustworthiness: Protocols using weak bases (bicarbonate) in biphasic systems often fail because the free amine partitions back into water due to the sulfone's polarity. The Homogeneous Organic Phase method (Protocol A) is field-proven to ensure stoichiometric reaction.[1]
-
Safety: Sulfones are generally stable to oxidation and reduction, but the alpha-protons (adjacent to sulfone) have increased acidity (
).[1] While standard coupling bases won't deprotonate them, strong bases like LDA or n-BuLi will, potentially leading to side reactions or racemization if the chiral center is adjacent.
References
-
National Science Foundation (NSF). (2020).[1] Water: An Underestimated Solvent for Amide Bond-Forming Reactions.[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). (2025).[1] Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents.[1] ACS Sustainable Chemistry & Engineering.[1] Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
Welcome to the technical support center for the synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness of your synthetic protocol.
Introduction: Understanding the Synthetic Challenge
The target molecule, 1-(Ethanesulfonyl)propan-2-amine hydrochloride (Structure: Et-SO₂-CH₂-CH(NH₂)-CH₃·HCl), is a β-aminosulfone. The successful synthesis of this compound with high yield hinges on the efficient formation of the carbon-sulfur bond and the stereoselective and chemoselective introduction of the amine functionality. Low yields can often be traced back to suboptimal reaction conditions, competing side reactions, or inefficient purification strategies. This guide addresses the most common pitfalls encountered during its synthesis, focusing primarily on a robust and scalable reductive amination pathway.
Section 1: Troubleshooting Guide for Key Synthetic Steps
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My overall yield is critically low. How do I identify the problematic step in the synthesis?
A1: A low overall yield is a cumulative problem. Systematically diagnosing each step is crucial. The most common synthetic route involves the oxidation of a precursor alcohol to a ketone, followed by reductive amination.
Diagnostic Workflow:
-
Analyze Starting Materials: Before you begin, confirm the purity of your starting materials, such as 1-(Ethanesulfonyl)propan-2-ol and your ammonia source, using NMR or GC-MS. Impurities can inhibit catalysts or introduce side reactions.
-
Monitor Each Reaction Step: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the conversion at intermediate time points.
-
Step 1 (Oxidation): After the oxidation of 1-(Ethanesulfonyl)propan-2-ol to 1-(Ethanesulfonyl)propan-2-one, check for the disappearance of the starting alcohol spot/peak and the appearance of the ketone product. Incomplete conversion is a common source of yield loss.
-
Step 2 (Reductive Amination): Monitor the consumption of the ketone. The appearance of multiple new spots may indicate the formation of byproducts such as the secondary amine or a reduced alcohol.
-
-
Isolate and Characterize Intermediates: For a new or problematic synthesis, it is highly advisable to isolate and purify the ketone intermediate, 1-(Ethanesulfonyl)propan-2-one. Characterize it fully (¹H NMR, ¹³C NMR) to confirm its structure and purity. This decouples the two main steps and prevents downstream issues. A clean intermediate is the foundation of a high-yield final step.
Below is a logical workflow to pinpoint the issue.
Section 2: FAQs on Process Optimization & Purification
Q4: How can I effectively purify the 1-(Ethanesulfonyl)propan-2-amine free base before salt formation?
A4: Purifying primary amines can be challenging due to their basicity and polarity. Standard silica gel chromatography can result in significant product loss and poor separation due to strong interactions with the acidic silica surface.
-
Recommended Method: Amine-Functionalized Silica: Using a pre-packed column with amine-functionalized silica is highly recommended. This stationary phase neutralizes the acidic sites, leading to better peak shapes and higher recovery. A simple non-polar/polar solvent system like hexane/ethyl acetate can often be used. [1][2]* Alternative Method: Modified Eluent on Standard Silica: If you must use standard silica, add a competing amine to your mobile phase to improve elution. A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., dichloromethane/methanol).
-
Acid-Base Extraction: A classic and effective method is to perform a liquid-liquid extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. [3] 3. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is strongly basic (pH > 12).
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to get the purified free base.
-
Q5: My final hydrochloride salt is an oil or a sticky solid. How can I obtain a free-flowing, crystalline product?
A5: This is a common issue related to crystallization and residual solvent or impurities. The goal is to find a solvent system where the free amine is soluble, but the hydrochloride salt is not.
Protocol for Crystalline Salt Formation:
-
Ensure Purity: Start with a highly pure free base. Impurities can inhibit crystallization.
-
Solvent Selection: Dissolve the purified free base in a minimal amount of a suitable solvent. Anhydrous isopropanol or methanol are good starting points.
-
Precipitant: Slowly add a solution of HCl in a solvent in which the salt is insoluble. A commercially available solution of 2M HCl in diethyl ether is an excellent choice. Add the HCl solution dropwise with vigorous stirring at 0 °C.
-
Induce Crystallization: If the salt precipitates as an oil, try scratching the inside of the flask with a glass rod to create nucleation sites. Sometimes, placing the solution in a -20 °C freezer overnight can induce crystallization.
-
Trituration: If an oil persists, remove the supernatant and add a non-polar solvent like cold diethyl ether or hexane. Vigorously stir or sonicate the mixture. This process, called trituration, can often break up the oil and cause it to solidify.
-
Isolation and Drying: Collect the solid by filtration, wash it with a small amount of the non-polar solvent (e.g., cold ether), and dry it thoroughly under high vacuum to remove all residual solvents. Incomplete drying is a major cause of sticky solids. [4]
Section 3: Recommended Experimental Protocol
This protocol outlines the high-yield synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride via the reductive amination pathway.
Step 1: Oxidation of 1-(Ethanesulfonyl)propan-2-ol to 1-(Ethanesulfonyl)propan-2-one
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 1 g of alcohol). Cool the flask to -78 °C (dry ice/acetone bath).
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equivalents) to the DCM.
-
DMSO Addition: Add dimethyl sulfoxide (DMSO, 3.0 equivalents) dropwise. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 1-(Ethanesulfonyl)propan-2-ol (1.0 equivalent) in a small amount of DCM dropwise. Stir the mixture at -78 °C for 1 hour.
-
Quench: Add triethylamine (5.0 equivalents) dropwise. Allow the reaction to slowly warm to room temperature.
-
Work-up: Add water and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be used directly or purified by column chromatography.
Step 2: Reductive Amination to 1-(Ethanesulfonyl)propan-2-amine
-
Setup: To a round-bottom flask, add the crude 1-(Ethanesulfonyl)propan-2-one (1.0 equivalent) and a 7N solution of ammonia in methanol (15-20 equivalents). Cool the mixture to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the ketone.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Perform an acid-base extraction as described in Q4 to isolate the pure free amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free amine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0 °C and add 2M HCl in diethyl ether (1.05 equivalents) dropwise with stirring. A white precipitate should form immediately.
-
Isolation: Stir the slurry for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum for at least 12 hours.
References
- Humedy, I. T., et al. (2015). A review on sulfonamides: Synthesis, mechanism of action and side effects. Research Journal of Pharmacy and Technology.
- King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
-
Wikipedia. (2023). Sulfonamide (medicine). [Link]
-
ResearchGate. (n.d.). Sulfonylation of amine hydrochloride salts. [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. [Link]
- Cremlyn, R. J. (2002). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
-
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]
-
Powers, J. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]
-
ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. [Link]
-
PubMed. (2007). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
PubMed. (2019). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride [1:1]. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Der Pharma Chemica. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. [Link]
-
Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
PubMed. (2007). Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents. [Link]
- Ahmad, B., & Powell, J.W. (n.d.). Synthesis of Chlorpropamide-N1-(2, 3, 4, 6-TETRA-O-ACETYL-β-D-GLUCOSIDE).
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]
-
ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
- Google Patents. (n.d.).
-
National Institutes of Health. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]
-
ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. [Link]
-
Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]
- Google Patents. (n.d.). High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.
Sources
Technical Support Center: Recrystallization of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
Welcome to the technical support guide for the purification of 1-(Ethanesulfonyl)propan-2-amine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material. The guidance herein is built upon fundamental principles of crystallization for polar organic salts, specifically amine hydrochlorides and sulfonamide derivatives, ensuring a robust and scientifically sound approach.
I. Understanding the Molecule: Key Physicochemical Characteristics
1-(Ethanesulfonyl)propan-2-amine hydrochloride is a polar, organic salt. Its structure, featuring a primary amine hydrochloride and a sulfonyl group, dictates its solubility and crystallization behavior.
-
High Polarity: The presence of the hydrochloride salt and the sulfonyl group makes the molecule highly polar. This suggests good solubility in polar solvents like water and lower alcohols (methanol, ethanol, isopropanol) and poor solubility in non-polar solvents (e.g., hexanes, toluene).[1][2]
-
Hydrogen Bonding: The amine and sulfonyl oxygens are capable of acting as hydrogen bond acceptors, while the ammonium group is a strong hydrogen bond donor. This further enhances its affinity for polar, protic solvents.[1]
-
Salt Form: As a hydrochloride salt, its solubility is significantly higher in aqueous media compared to its free base form.[3][4] This is a critical consideration for solvent selection.
Table 1: Predicted Solubility Profile & Solvent Selection Guide
| Solvent Class | Example Solvents | Predicted Solubility of 1-(Ethanesulfonyl)propan-2-amine HCl | Suitability for Recrystallization |
| Polar Protic | Water, Methanol, Ethanol | High solubility, even at room temperature. | Often too soluble for single-solvent use, but excellent as the "good" solvent in an anti-solvent system.[6][7] |
| Polar Protic | Isopropanol (IPA), n-Butanol | Moderate to good solubility when hot, lower when cold. | Primary candidates for single-solvent recrystallization. [6][7] |
| Polar Aprotic | Acetone, Acetonitrile | Low to very low solubility. | Potential as an "anti-solvent" or as a washing solvent.[7] |
| Ethers | Diethyl Ether, MTBE | Very low to insoluble. | Excellent as an "anti-solvent" or for washing the final product.[7] |
| Hydrocarbons | Hexanes, Toluene | Insoluble. | Can be used as an anti-solvent, but miscibility with the primary solvent must be checked. |
| Chlorinated | Dichloromethane (DCM) | Low to very low solubility. | Can be used for washing or as part of a solvent system. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing 1-(Ethanesulfonyl)propan-2-amine hydrochloride?
A1: Isopropanol (IPA) is the recommended starting point for a single-solvent recrystallization.[6][7] For amine hydrochloride salts, IPA often provides the ideal solubility profile: high enough solubility at boiling to dissolve the compound, but significantly lower solubility at room temperature or upon cooling to maximize yield.[6][8] Ethanol can sometimes be too effective a solvent, leading to lower recovery.[7]
Q2: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[9] This is common when the solution is too concentrated, cools too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.[9] Solutions:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow it to cool more slowly.[9][10]
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or a cloth) or place it in a warm water bath that is allowed to cool gradually to room temperature.[9]
-
Change Solvents: The solvent may be too nonpolar. Switch to a more polar solvent system. For sulfonamides, mixtures like isopropanol/water are often effective.[9]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A3: This is a very common issue that can arise from two main causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[6][11] The solution is not sufficiently saturated for crystals to form.
-
Supersaturation: The solution is saturated, but there are no nucleation sites for crystals to begin growing.[1][6]
-
Solutions:
-
Scratch: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[1][6]
-
Seed: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[1][9]
-
-
III. Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and protocols.
Problem 1: Poor Crystal Yield
Q: I got crystals, but my recovery is very low. How can I improve the yield?
A: Low yield is typically a result of using too much solvent during the dissolution step or not cooling the solution sufficiently.[1]
Causality: The principle of recrystallization relies on the difference in solubility between hot and cold solvent. If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling, leading to poor recovery.[1]
Step-by-Step Protocol to Optimize Yield:
-
Minimize Hot Solvent: In your next attempt, add the boiling solvent to your crude solid in very small portions. Swirl and wait for the solvent to return to a boil between additions. Stop adding solvent the moment all the solid has just dissolved.[1]
-
Maximize Cooling: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.[12]
-
Rinse Judiciously: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or an excessive amount of solvent will redissolve some of your product.[1]
Problem 2: Impurities are Co-crystallizing (Product is not pure)
Q: My final product still contains significant impurities according to analysis (HPLC, NMR). What went wrong?
A: This often happens when the solution cools too quickly, trapping impurities within the rapidly forming crystal lattice. It can also occur if the chosen solvent is not ideal for separating the desired compound from a specific impurity.
Causality: Slow, controlled crystal growth is essential for purity. As crystals form gradually, they selectively incorporate molecules of the correct geometry into the lattice, excluding impurities. Rapid crashing out of solution traps solvent and impurities.[13]
Workflow for Improving Purity:
Caption: Decision workflow for purity optimization.
Experimental Protocols:
-
Hot Filtration: If you observe insoluble impurities in the hot solution, you must perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the boiling solution into a pre-heated receiving flask. This prevents your desired compound from crystallizing prematurely.[12]
-
Decolorization with Charcoal: If the hot solution is colored, impurities may be the cause. After dissolution, remove the flask from the heat, allow it to cool slightly (to prevent violent boiling), and add a small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.[8][12]
Problem 3: Choosing a Multi-Solvent System
Q: A single solvent isn't working well. How do I develop a two-solvent (anti-solvent) system?
A: An anti-solvent (or multi-solvent) system is ideal when your compound is very soluble in one solvent (the "good" solvent) and very insoluble in another (the "anti-solvent"). The two solvents must be miscible.[12]
Causality: This technique works by dissolving the compound in a minimal amount of the "good" solvent at room temperature. The "anti-solvent" is then added dropwise until the solution becomes cloudy (the saturation point). This controlled change in solvent polarity induces crystallization.[12][14]
Protocol for Anti-Solvent Recrystallization:
-
Solvent Selection: Based on Table 1, a good pair would be Methanol (good solvent) and Diethyl Ether (anti-solvent) , or Water (good solvent) and Isopropanol (anti-solvent) .
-
Dissolution: Dissolve the crude 1-(Ethanesulfonyl)propan-2-amine hydrochloride in the absolute minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" drop by drop while constantly swirling the flask.[12]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Crystal Growth: If crystals do not form immediately, you can add a seed crystal or scratch the flask.[9] Once turbidity appears, set the flask aside undisturbed to allow for slow and complete crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly.[12]
Caption: Workflow for anti-solvent recrystallization.
IV. References
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Google Patents. (1957). US2777844A - Sulfonamide purification process. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Amaro-González, D., Mabe, G. D. B., Zabaloy, M. S., & Brignole, E. A. (2000). Gas antisolvent crystallization of organic salts from aqueous solutions. Journal of Supercritical Fluids, 17(3), 249-258.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Anti-solvent recrystallization?. Retrieved from [Link]
-
Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2000). Gas antisolvent crystallization of organic salts from aqueous solutions. Retrieved from [Link]
-
ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(ethanesulfonyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 3. designer-drug.com [designer-drug.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(Ethanesulfonyl)propan-2-amine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-(Ethanesulfonyl)propan-2-amine hydrochloride. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the highest purity of your final compound.
I. Understanding the Compound and Potential Impurities
1-(Ethanesulfonyl)propan-2-amine hydrochloride is a polar organic molecule containing a primary amine and a sulfone group. Its hydrochloride salt form enhances its stability and water solubility. The purification strategy for this compound is largely dictated by the impurities generated during its synthesis. While various synthetic routes are possible, a common approach involves the reaction of an appropriate precursor with an ethanesulfonyl-containing reagent, followed by amination.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
By-products from Synthesis: These can include products of side reactions, such as over-alkylation in amination steps.
-
Reagents and Catalysts: Leftover reagents or catalysts used in the synthetic process.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The amine functionality can be susceptible to oxidation.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification of 1-(Ethanesulfonyl)propan-2-amine hydrochloride.
Q1: My crude sample is an oil and won't crystallize. How can I obtain a solid product?
A1: Oiling out is a common issue with amine salts, often due to the presence of impurities that depress the melting point and disrupt the crystal lattice.
-
Rationale: Impurities can act as a "solvent" for your product, preventing crystallization. The goal is to remove these impurities to induce solidification.
-
Troubleshooting Steps:
-
Solvent Trituration: Try suspending the oil in a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir vigorously to wash away the impurities.
-
Acid-Base Extraction: This is a highly effective method to separate your amine from non-basic impurities. The general workflow is outlined below.
-
Workflow for Acid-Base Extraction:
Stability of 1-(Ethanesulfonyl)propan-2-amine hydrochloride under various storage conditions
Technical Support Center: 1-(Ethanesulfonyl)propan-2-amine Hydrochloride
Case Reference: #ETH-SO2-NH2-STAB Subject: Stability, Storage, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]
Introduction: The Molecule at a Glance
Welcome to the technical support hub for 1-(Ethanesulfonyl)propan-2-amine hydrochloride . This compound is a bifunctional building block containing a robust sulfone moiety and a reactive primary amine, stabilized as a hydrochloride salt.
While the sulfone group (
This guide addresses the specific behaviors of this salt lattice under stress and provides actionable troubleshooting for maintaining high reaction yields.
Module 1: Critical Storage Parameters
Status: ● ACTIVE Directive: Maintain lattice integrity by minimizing hydration energy.
| Parameter | Recommended Condition | Technical Rationale (Causality) |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperatures reduce the kinetic energy of water molecules, slowing the rate of moisture diffusion into the crystal lattice.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | While the HCl salt resists oxidation, moisture in ambient air promotes deliquescence (liquefaction).[1] Argon is heavier than air and provides a superior blanket. |
| Container | Amber Glass + Parafilm | Amber glass prevents photo-degradation (though sulfones are relatively photostable).[1] Parafilm/Teflon tape creates a secondary seal against humidity.[1] |
| Desiccant | P2O5 or Silica Gel | Essential.[1] Amine salts are hygroscopic; they will scavenge atmospheric water, altering the molecular weight and ruining stoichiometric precision. |
Module 2: Troubleshooting & FAQs
Scenario A: "My white powder has turned into a sticky gum or oil."
-
Diagnosis: Deliquescence (Hygroscopicity) .[1] The lattice energy of the amine hydrochloride has been overcome by the hydration energy of atmospheric water. The salt has dissolved in its own absorbed water.
-
Is it degraded? Likely NO . The chemical structure is usually intact, but the effective molecular weight is now unknown due to excess water.
-
Corrective Action:
-
Do not heat above 40°C initially (to avoid melting if the melting point is depressed by water).[1]
-
Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (
) or activated molecular sieves. -
Apply high vacuum (< 5 mbar) for 24 hours.
-
Validation: Check weight loss until constant.
-
Scenario B: "The material has developed a slight yellow tint."
-
Diagnosis: Trace Oxidation . While the HCl salt protects the amine, trace amounts of "free base" (unprotonated amine) may be present in equilibrium. Over time, these can oxidize to form N-oxides or imine impurities, which are often colored.[1]
-
Is it degraded? Possibly Minor . Often, the color comes from <1% impurity.
-
Corrective Action:
Scenario C: "My reaction yields are consistently 10-15% lower than expected."
-
Diagnosis: Stoichiometric Error . You calculated the reagents based on the Molecular Weight (MW) of the anhydrous salt, but your material contains 10-15% water by weight. You are under-loading the amine.
-
Corrective Action:
-
Perform a Karl Fischer (KF) titration to determine water content.
-
Adjust the input mass:
.[1]
-
Module 3: Experimental Protocols
Protocol 1: Quality Control via -NMR (DMSO- )
Use this to distinguish between degradation and moisture uptake.[1]
-
Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-
. -
Key Signals to Monitor:
-
~8.0-8.5 ppm (broad, 3H): The ammonium protons (
). If this is missing or integrates to <3, you have free base or rapid exchange with water.[1] - ~3.0-3.5 ppm: Methylene protons adjacent to the sulfone and nitrogen.
- ~3.3-3.5 ppm (variable): Water peak. A large peak here confirms hygroscopicity issues.
-
~8.0-8.5 ppm (broad, 3H): The ammonium protons (
-
Pass Criteria: Integration of alkyl chain protons matches the theoretical ratio relative to the ammonium peak.
Protocol 2: Re-Drying Procedure (Vacuum Oven)
Use this if the material is clumpy but not liquid.[1]
-
Set vacuum oven to 35°C .
-
Place material in a wide-mouth vial covered with aluminum foil (poke small holes in foil).
-
Apply vacuum for 4 hours .
-
Purge with dry Nitrogen (do not let ambient air rush in).[1]
-
Immediately cap and seal.[1]
Module 4: Logic & Workflow Visualization
Diagram 1: Storage Lifecycle & Decision Tree
This workflow ensures you never use compromised material.
Caption: Decision matrix for handling incoming and stored amine hydrochloride salts. Green paths indicate optimal states; red nodes require intervention.[1]
Diagram 2: Degradation Mechanisms
Understanding the "Why" behind the instability.
Caption: Mechanistic pathways leading to physical (deliquescence) and chemical (oxidation) degradation.[1][2]
References
-
Sigma-Aldrich (Merck) .[1] Handling and Storage of Amine Hydrochlorides. Technical Bulletin AL-142. Link (Accessed 2024).
-
Enamine Ltd . Safety Data Sheet: 2-(2-ethynylphenyl)ethan-1-amine hydrochloride (Analogous amine salt handling data). Link (Accessed 2024).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed discussion on solvation of ions and hygroscopicity). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and stability protocols). Link
Sources
Optimizing reaction temperature for 1-(Ethanesulfonyl)propan-2-amine hydrochloride synthesis
Executive Summary: The Kinetic Landscape
You are likely accessing this guide because your synthesis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride is suffering from one of three critical failure modes:
-
Incomplete Oxidation: Stalling at the sulfoxide intermediate.
-
Impurity Profile: Formation of N-oxide byproducts or thermal degradation.
-
Isolation Failure: The final hydrochloride salt is "oiling out" rather than crystallizing.
This guide moves beyond standard recipes to address the thermodynamic and kinetic controls required for high-purity isolation. The synthesis typically involves the oxidation of 1-(ethylthio)propan-2-amine followed by HCl salt formation. Temperature is the primary lever for controlling selectivity in both steps.
Module 1: The Oxidation Step (Thioether Sulfone)
The Challenge: Oxidizing the sulfide to a sulfone requires two equivalents of active oxygen. The first oxidation (to sulfoxide) is fast and exothermic; the second (to sulfone) is slower and requires higher activation energy. The Risk: If the temperature is too high initially, you risk a runaway exotherm. If the temperature is too low in the second phase, you isolate the sulfoxide impurity.
Protocol Optimization: Temperature Staging
Reagent System: Hydrogen Peroxide (30-50%) with Sodium Tungstate (
| Phase | Target Temp | Duration | Kinetic Objective |
| Addition | 0°C - 5°C | 1-2 hrs | Heat Management. The oxidation to sulfoxide is highly exothermic. Keep |
| Reaction | 45°C - 50°C | 4-6 hrs | Activation. Ramp temperature to drive the sulfoxide |
| Quench | 20°C | N/A | Stabilization. Cool before quenching excess peroxide (e.g., with |
Critical Control Point: pH & N-Oxidation
Since your molecule contains a primary amine, there is a competitive risk of oxidizing the nitrogen (N-oxide formation).
-
The Fix: The reaction must be run under acidic conditions (pH 3-4). Protonating the amine (
) deactivates the nitrogen lone pair, making it inert to the oxidant while the sulfur remains reactive.
Visualization: Oxidation Pathway & Selectivity
Caption: Kinetic pathway showing the necessity of pH control to avoid N-Oxide impurities while using heat to drive Sulfone formation.
Module 2: Salt Formation & Crystallization
The Challenge: 1-(Ethanesulfonyl)propan-2-amine HCl is highly hygroscopic and prone to "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. The Cause: Adding HCl gas or solution generates significant heat (neutralization enthalpy). If the temperature exceeds the metastable limit of the salt in the chosen solvent, the product separates as an oil.
Troubleshooting: The "Oiling Out" Phenomenon
Q: Why is my product an oil at the bottom of the flask? A: You likely added the acid too fast or at too high a temperature. The "oil" is a supersaturated solution of your salt containing impurities and water.
Corrective Protocol:
-
Solvent Switch: Use Isopropanol (IPA) or Ethanol as the primary solvent. Avoid water.
-
Temperature: Cool the free base solution to 0-5°C before adding HCl.
-
Addition: Add HCl (in dioxane or IPA) dropwise. Maintain
. -
Crystallization: Once pH < 2, warm to room temperature (20-25°C) to dissolve small oils, then slowly cool back to 0°C.
-
Anti-Solvent: If no crystals form, add MTBE or Heptane dropwise at 0°C until turbidity persists.
Visualization: Crystallization Decision Tree
Caption: Logic flow for recovering product when 'oiling out' occurs during the salt formation step.
FAQ: Specific Operational Issues
Q1: My final product has a persistent pink/red hue. Is it safe to use?
-
Diagnosis: This usually indicates trace phenol impurities (if starting materials were derived from tyrosine analogs) or, more likely, trace N-oxides undergoing degradation.
-
Action: Recrystallize immediately from Ethanol/MTBE. Do not carry forward, as these impurities can act as radical initiators in downstream steps.
Q2: The reaction stalls at 90% conversion. Should I add more catalyst?
-
Diagnosis: Tungstate catalysts can be poisoned by trace metals or high concentrations of byproducts.
-
Action: Do not add more catalyst. Instead, add a small aliquot (0.1 eq) of fresh oxidant (H2O2) and increase temperature by 5°C. If conversion does not improve, work up the reaction; driving it too hard will cause decomposition.
Q3: Can I use Acetone as a solvent for the HCl salt formation?
-
Diagnosis: NO.
-
Reasoning: Primary amines can react with ketones (like acetone) to form imines (Schiff bases), especially under acidic conditions. This will destroy your product and lower yield. Stick to alcohols (MeOH, EtOH, IPA) or Ethers (THF, Dioxane).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Syntheses. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002, 79, 186.[1] Link (Reference for amine salt handling and purification).
-
Bahrami, K., et al. (2010).[2] TAPC-Promoted Oxidation of Sulfides. J. Org.[2] Chem., 75, 6208-6213.[2] (Protocols for selective sulfide to sulfone oxidation).
-
Sigma-Aldrich. (n.d.). Product Specification: amine hydrochloride. Link (Physical property verification).
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. This guide provides an in-depth comparative analysis of various analytical techniques for the structural elucidation and purity assessment of 1-(Ethanesulfonyl)propan-2-amine hydrochloride, a key building block in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a mere recitation of methods and delve into the strategic application and interpretation of data, grounded in established scientific principles and regulatory expectations.
The structural integrity and purity of a compound like 1-(Ethanesulfonyl)propan-2-amine hydrochloride directly impact its reactivity, stability, and impurity profile in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative. This guide will focus on a primary analytical tool, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and compare its utility and limitations against complementary techniques such as Carbon-13 NMR (¹³C-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Our discussion will be framed within the context of robust analytical method validation, adhering to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Central Role of ¹H-NMR Spectroscopy in Structural Elucidation
Proton NMR spectroscopy is arguably the most powerful technique for the initial structural confirmation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool.
Illustrative ¹H-NMR Spectrum Analysis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
While a publicly available, fully interpreted ¹H-NMR spectrum of 1-(Ethanesulfonyl)propan-2-amine hydrochloride is not readily found in the literature, we can predict and illustrate its key features based on fundamental principles of NMR spectroscopy.[5][6][7] The analysis would be performed in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid obscuring the signals of interest.
Molecular Structure and Proton Environments:
Caption: Structure of 1-(Ethanesulfonyl)propan-2-amine hydrochloride with proton environments labeled (a-e).
Predicted ¹H-NMR Data (in D₂O, 400 MHz)
| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| e | 3H | ~1.3 | Triplet | ~7.4 | These methyl protons are adjacent to a methylene group (d), resulting in a triplet. They are furthest from the electron-withdrawing sulfonyl and ammonium groups, hence their upfield shift. |
| c | 3H | ~1.4 | Doublet | ~6.8 | This methyl group is attached to the chiral center (a) and is split by the single methine proton, resulting in a doublet. |
| d | 2H | ~3.2 | Quartet | ~7.4 | The methylene protons are deshielded by the adjacent sulfonyl group. They are split by the three protons of the methyl group (e), resulting in a quartet. |
| b | 2H | ~3.4 | Doublet | ~6.0 | These methylene protons are adjacent to the chiral center (a) and the electron-withdrawing sulfonyl group, leading to a downfield shift. They are split by the methine proton (a), appearing as a doublet. |
| a | 1H | ~3.7 | Multiplet | - | This methine proton is coupled to the adjacent methyl (c) and methylene (b) protons, resulting in a complex multiplet. It is significantly deshielded due to its proximity to the positively charged amino group. |
| -NH₃⁺ | 3H | ~7.5-8.5 | Broad Singlet | - | In D₂O, these protons will exchange with deuterium and the signal will disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.[5][8] |
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(Ethanesulfonyl)propan-2-amine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Acquisition: A standard one-dimensional proton spectrum is acquired. To confirm the presence of the amine protons, a D₂O exchange experiment can be performed where a drop of D₂O is added to the sample in a non-aqueous solvent, and the spectrum is re-acquired.[5][8]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).
-
Spectral Interpretation: The chemical shifts, integration values (relative number of protons), and multiplicities of the signals are analyzed to confirm the structure of the molecule.
Comparative Analytical Techniques
While ¹H-NMR is excellent for structural confirmation, a comprehensive analysis, particularly in a regulated environment, requires orthogonal techniques to provide a complete picture of the compound's identity and purity.[9][10]
¹³C-NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. It is less sensitive than ¹H-NMR but offers complementary data.
-
Strengths: Each chemically non-equivalent carbon atom gives a distinct signal, making it useful for confirming the number of unique carbons and identifying the presence of key functional groups.
-
Weaknesses: The low natural abundance of ¹³C results in longer acquisition times. Standard ¹³C-NMR is not quantitative without specific experimental setups.
-
Expected Data: For 1-(Ethanesulfonyl)propan-2-amine hydrochloride, we would expect to see five distinct signals in the ¹³C-NMR spectrum, corresponding to the five carbon atoms in the molecule.[11]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight.
-
Strengths: High sensitivity and the ability to provide an accurate molecular weight. Fragmentation patterns can offer additional structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amine hydrochlorides.[12]
-
Weaknesses: Isomers can be difficult to distinguish without tandem MS (MS/MS). It does not provide detailed information about the connectivity of atoms in the way NMR does.
-
Expected Data: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₅H₁₃NO₂S).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to determine the purity of a compound and to quantify it.[13]
-
Strengths: Excellent for assessing purity by separating the main compound from any impurities. It is also the gold standard for quantitative analysis.[13][14]
-
Weaknesses: It does not provide direct structural information. Method development can be time-consuming. Amines can be challenging to analyze by HPLC due to their basicity and potential for poor peak shape.[15]
-
Methodology: A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be developed. A UV detector would be used for detection. Given the lack of a strong chromophore, derivatization might be considered to enhance sensitivity.[15]
Integrated Analytical Workflow
A robust analytical strategy for 1-(Ethanesulfonyl)propan-2-amine hydrochloride would leverage the strengths of each of these techniques in a complementary fashion.
Caption: Integrated analytical workflow for the characterization of 1-(Ethanesulfonyl)propan-2-amine hydrochloride.
Conclusion: A Holistic Approach to Analytical Characterization
The analysis of a pharmaceutical intermediate like 1-(Ethanesulfonyl)propan-2-amine hydrochloride demands a multi-technique approach to ensure its identity, purity, and quality. While ¹H-NMR serves as the primary tool for unambiguous structural confirmation, its data should be corroborated by ¹³C-NMR and Mass Spectrometry. Furthermore, HPLC is indispensable for the accurate assessment of purity and for quantitative purposes.
As a Senior Application Scientist, I advocate for this integrated strategy as it provides a self-validating system of analysis. Each technique offers a unique perspective, and together, they provide the comprehensive data package required for regulatory submissions and to ensure the quality of the final drug product. The choice of analytical techniques and the interpretation of their results must be guided by a deep understanding of their principles and limitations, a philosophy that underpins robust and reliable drug development.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Wikipedia. (n.d.). Amine. [Link]
-
University of Potsdam. (n.d.). ¹H NMR Spectroscopy. [Link]
-
PubChemLite. (n.d.). 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S). [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. [Link]
-
Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
- Kumar, A. (2017). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. Research Journal of Pharmacy and Technology, 10(11), 4043-4049.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. [Link]
-
University of Regensburg. (n.d.). Tables For Organic Structure Analysis. [Link]
-
PubChemLite. (n.d.). amine. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
PubChem. (n.d.). 1-ethylsulfanyl-N-propan-2-ylpropan-2-amine. [Link]
-
PubChem. (n.d.). 1-ethylsulfanyl-N-(1-phenylethyl)propan-2-amine. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H NMR spectra of propan-2-amine. [Link]
- Kim, B., et al. (2014). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science and Nutrition, 19(4), 349–356.
-
Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). [Link]
- Adam, F., et al. (2018). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Journal of Applicable Chemistry, 7(5), 1269-1275.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
Molecules. (2001). Unambiguous Assignment of the ¹H- and ¹³C-NMR Spectra of Propafenone and a Thiophene Analogue. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C NMR spectra of propan-2-amine. [Link]
-
De Pauw, E., et al. (n.d.). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. ijpca.org [ijpca.org]
- 14. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to the C-NMR Spectral Analysis of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
The Logic of C-NMR Peak Assignment: A Predictive Approach
The chemical shift in C-NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. Factors such as the electronegativity of neighboring atoms, inductive effects, and the nature of functional groups all contribute to the final observed shift. For 1-(Ethanesulfonyl)propan-2-amine hydrochloride, the key structural features influencing the C-NMR spectrum are the ethylsulfonyl group, the propyl amine backbone, and the protonated amine center (hydrochloride salt).
Our predictive analysis will be grounded in a comparison with the known C-NMR data of analogous structures, namely sulfonamides and protonated alkylamines. The electron-withdrawing sulfonyl group (–SO2–) is expected to deshield adjacent carbons, shifting them downfield to higher ppm values. Conversely, alkyl groups will reside in the more shielded, upfield region of the spectrum. The protonation of the amine group to form an ammonium salt (–NH3+) will further enhance the deshielding effect on neighboring carbons.
Predicted C-NMR Peak Assignments for 1-(Ethanesulfonyl)propan-2-amine hydrochloride
The structure of 1-(Ethanesulfonyl)propan-2-amine hydrochloride is as follows:
Based on a thorough analysis of substituent effects and data from comparable molecules, the predicted C-NMR chemical shifts are presented in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~ 55 - 60 ppm | This methylene carbon is directly attached to the strongly electron-withdrawing sulfonyl group, resulting in a significant downfield shift. |
| C2 | ~ 48 - 53 ppm | The methine carbon is bonded to the protonated amine group. The positive charge on the nitrogen atom causes substantial deshielding. |
| C3 | ~ 16 - 20 ppm | This terminal methyl group is relatively shielded, but experiences a slight downfield shift due to the proximity of the electron-withdrawing ammonium group. |
| C4 | ~ 45 - 50 ppm | The methylene carbon of the ethyl group is adjacent to the sulfonyl group, leading to a downfield shift. |
| C5 | ~ 7 - 11 ppm | As a terminal methyl group on the ethylsulfonyl moiety, this carbon is the most shielded and will appear at the highest field (lowest ppm value). |
Comparative Experimental Data
To substantiate our predictions, let's consider the experimental C-NMR data of related compounds.
-
Propan-2-amine: The C-NMR spectrum of propan-2-amine shows two peaks. The methine carbon (CH-NH2) appears around 43 ppm, and the two equivalent methyl carbons (CH3) are observed at approximately 26 ppm[2]. The presence of the hydrochloride in our target molecule will shift the C2 and C3 peaks further downfield.
-
Sulfonamides: In various sulfonamides, the carbon atoms alpha to the sulfonyl group typically resonate in the range of 45-60 ppm[3][4]. This supports our prediction for C1 and C4. For instance, in ethanesulfonic acid, the methylene carbon appears in this region[5].
Experimental Protocol for C-NMR Acquisition
For researchers aiming to acquire experimental data for 1-(Ethanesulfonyl)propan-2-amine hydrochloride, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D2O) or Methanol-d4 (CD3OD), in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts[6][7].
-
Instrument Setup: Utilize a standard NMR spectrometer, typically operating at a frequency of 100-150 MHz for carbon observation.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of the carbon nuclei.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the solvent peak or an internal standard like Tetramethylsilane (TMS).
Visualizing the Assignment Logic
The following workflow illustrates the decision-making process for assigning the C-NMR peaks of 1-(Ethanesulfonyl)propan-2-amine hydrochloride.
Caption: Workflow for the predictive assignment of C-NMR peaks.
Conclusion
The presented C-NMR peak assignments for 1-(Ethanesulfonyl)propan-2-amine hydrochloride, while predictive, are based on sound chemical principles and comparative data from analogous structures. This guide provides a robust framework for researchers working with this and similar molecules, enabling them to interpret their experimental data with confidence. The application of these fundamental principles of NMR spectroscopy is an invaluable skill in the rigorous process of chemical structure elucidation and verification.
References
-
RSC Electronic Supplementary Information. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
-
PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Available from: [Link]
-
SpectraBase. SOLONAMIDE-B - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. Experimental values vs. theoretical 13C NMR chemical shifts of ISMT. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0253360). Available from: [Link]
-
PubChemLite. 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S). Available from: [Link]
-
Thieme Chemistry. Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Available from: [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]
-
ChemAxon. NMR Predictor - Documentation. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
CASPRE. 13C NMR Predictor. Available from: [Link]
-
Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]
-
University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available from: [Link]
-
University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
University of Cambridge. Chemical shifts. Available from: [Link]
-
SpectraBase. Ethanesulfonic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]
-
Michigan State University. 13C NMR of 1-Propanol. Available from: [Link]
Sources
- 1. PubChemLite - 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S) [pubchemlite.lcsb.uni.lu]
- 2. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the FTIR Spectrum Interpretation of 1-(Ethanesulfonyl)propan-2-amine hydrochloride
This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 1-(ethanesulfonyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative framework for understanding the spectral features of this molecule. We will dissect the spectrum by correlating specific absorption bands to the molecule's distinct functional groups: the secondary amine hydrochloride, the sulfonyl group, and the aliphatic backbone. This guide also presents robust experimental protocols for acquiring high-quality spectra and compares the target molecule's spectral data with that of structurally related alternatives to provide a clearer context for interpretation.
Predicted FTIR Spectrum: A Functional Group Analysis
Due to the specific nature of 1-(ethanesulfonyl)propan-2-amine hydrochloride, a reference spectrum may not be readily available in all commercial libraries.[1] However, a highly accurate interpretation can be constructed by analyzing the characteristic vibrational frequencies of its constituent functional groups. The infrared spectrum is a molecular "fingerprint," where different bonds absorb infrared radiation at specific frequencies, causing them to stretch or bend.[2]
The structure contains three key regions that produce characteristic signals:
-
The Secondary Amine Hydrochloride (-CH-NH₂⁺-CH₃ Cl⁻): The protonation of the secondary amine to form a hydrochloride salt dramatically alters its characteristic N-H stretching vibrations.
-
The Sulfonyl Group (R-SO₂-R'): This group is characterized by two very strong and distinct S=O stretching absorptions.
-
The Aliphatic Chains (C-H): Standard C-H stretching and bending vibrations from the ethyl and propyl groups will be present.
High Wavenumber Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.
-
N-H⁺ Stretching (Amine Salt): The most prominent feature in this region is expected to be a very broad and strong absorption envelope for the N-H⁺ stretching vibrations of the secondary amine salt, typically spanning from 3200 cm⁻¹ down to 2700 cm⁻¹ .[3][4] This significant broadening is a hallmark of the extensive hydrogen bonding between the ammonium cation (NH₂⁺) and the chloride anion (Cl⁻). Unlike a free secondary amine, which shows a single, weaker N-H stretch around 3350-3310 cm⁻¹, the salt form's absorption is much more intense and expansive.[5][6]
-
C-H Stretching (Aliphatic): Superimposed on the broad N-H⁺ envelope, one will observe sharp, medium-to-strong peaks between 3000 cm⁻¹ and 2850 cm⁻¹ .[7][8] These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the ethyl and propyl chains.[9]
Mid-Wavenumber Region (1800 - 1300 cm⁻¹)
This region contains key bending and stretching vibrations that are highly diagnostic.
-
N-H⁺ Bending (Amine Salt): Secondary amine salts exhibit a characteristic NH₂⁺ deformation (bending or scissoring) vibration. This peak is expected to appear in the 1620 - 1560 cm⁻¹ range with medium intensity.[3][10] Its presence is a key indicator for distinguishing a secondary amine salt from a primary (which shows two bands) or tertiary (which shows none) amine salt.[3]
-
C-H Bending (Aliphatic): Absorptions corresponding to the bending (deformation) vibrations of the CH₃ and CH₂ groups will be present. Look for peaks around 1470-1450 cm⁻¹ for CH₂ scissoring and 1370-1350 cm⁻¹ for a CH₃ symmetric deformation (umbrella) mode.[7]
-
S=O Asymmetric Stretching (Sulfonyl): A very strong and sharp absorption band is predicted in the range of 1370 - 1330 cm⁻¹ .[11] This band is due to the asymmetric stretching of the S=O double bonds in the sulfonyl group. Its high intensity is a result of the large change in dipole moment during this vibration.[12]
Fingerprint Region (1300 - 650 cm⁻¹)
This region contains a wealth of complex vibrations, including other fundamental stretches and bends that are unique to the molecule's overall structure.
-
S=O Symmetric Stretching (Sulfonyl): A second very strong and sharp band, corresponding to the symmetric S=O stretch, is expected between 1195 - 1160 cm⁻¹ .[11][13] The presence of two strong bands in the 1370-1330 cm⁻¹ and 1195-1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group.
-
C-N Stretching (Aliphatic Amine): A medium-intensity band for the C-N stretch is anticipated in the 1250–1020 cm⁻¹ range.[5] This peak can sometimes be difficult to assign definitively as it falls in a crowded region of the spectrum.
-
Other Vibrations: This region will also contain complex C-C stretching and C-H rocking vibrations, which contribute to the unique fingerprint of the molecule.
Comparative Spectral Analysis
To fully appreciate the spectral features of 1-(ethanesulfonyl)propan-2-amine hydrochloride, it is instructive to compare its expected peak locations with those of simpler, related molecules. This comparison highlights how each functional group contributes to the final spectrum.
| Vibrational Mode | 1-(Ethanesulfonyl)propan-2-amine HCl (Predicted) | Diethylamine (Secondary Amine) | Dimethyl Sulfone (Sulfone) | Isopropylamine HCl (Amine Salt) |
| N-H Stretch | ~3200-2700 cm⁻¹ (Strong, Very Broad) | ~3350-3310 cm⁻¹ (Weak-Medium, Sharp) | N/A | ~3200-2800 cm⁻¹ (Strong, Very Broad) |
| C-H Stretch | ~3000-2850 cm⁻¹ (Medium-Strong, Sharp) | ~2970-2850 cm⁻¹ (Medium-Strong, Sharp) | ~3000-2920 cm⁻¹ (Medium, Sharp) | ~3000-2870 cm⁻¹ (Medium-Strong, Sharp) |
| N-H Bend | ~1620-1560 cm⁻¹ (Medium) | ~1650-1580 cm⁻¹ (Primary only) | N/A | ~1610-1550 cm⁻¹ (Medium) |
| C-H Bend | ~1470-1350 cm⁻¹ (Medium) | ~1470-1370 cm⁻¹ (Medium) | ~1420-1310 cm⁻¹ (Medium) | ~1470-1370 cm⁻¹ (Medium) |
| S=O Asym. Stretch | ~1370-1330 cm⁻¹ (Strong, Sharp) | N/A | ~1320 cm⁻¹ (Strong, Sharp) | N/A |
| S=O Sym. Stretch | ~1195-1160 cm⁻¹ (Strong, Sharp) | N/A | ~1140 cm⁻¹ (Strong, Sharp) | N/A |
| C-N Stretch | ~1250-1020 cm⁻¹ (Weak-Medium) | ~1220-1020 cm⁻¹ (Weak-Medium) | N/A | ~1250-1020 cm⁻¹ (Weak-Medium) |
Data compiled from various spectroscopic resources.[3][5][6][10][11][13]
This comparison clearly illustrates that the very broad N-H⁺ stretch and the N-H⁺ bend are characteristic of the amine hydrochloride moiety, while the two strong S=O stretches are unique to the sulfonyl group.
Experimental Protocols for Spectral Acquisition
The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation and data acquisition. For a solid powder like 1-(ethanesulfonyl)propan-2-amine hydrochloride, Attenuated Total Reflectance (ATR) is the modern, preferred method due to its simplicity and reproducibility.[14][15] The traditional KBr pellet method is also presented as a valid alternative.
Protocol 1: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy (Recommended)
ATR simplifies the analysis of solids by measuring the spectrum directly from the sample surface, eliminating the need for extensive preparation.[16]
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample: 1-(Ethanesulfonyl)propan-2-amine hydrochloride powder (a few milligrams are sufficient).[17]
-
Spatula.
-
Lint-free wipes.
-
Cleaning solvent (e.g., isopropanol).
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the resulting spectrum is only from the sample.
-
Sample Application: Place a small amount of the powder onto the center of the ATR crystal using a clean spatula. Ensure the crystal surface is fully covered.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a strong, high-quality signal.[17]
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing & Cleaning: After collection, process the spectrum as needed (e.g., baseline correction, ATR correction). Clean the sample powder from the crystal surface and wipe it clean with isopropanol as in Step 1.
Protocol 2: Potassium Bromide (KBr) Pellet Method (Alternative)
This classic transmission method involves dispersing the sample in a dry, IR-transparent salt matrix and pressing it into a thin, transparent pellet.[18][19]
Materials and Equipment:
-
FTIR-grade Potassium Bromide (KBr), thoroughly dried in an oven (hygroscopic nature of KBr can introduce water peaks).[20]
-
Agate mortar and pestle.
-
Pellet press die set and hydraulic press.
-
Sample: 1-2 mg of 1-(ethanesulfonyl)propan-2-amine hydrochloride.
Step-by-Step Methodology:
-
Grinding: In an agate mortar, grind 1-2 mg of the sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[21]
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar. Mix gently but thoroughly with the ground sample to ensure uniform dispersion.[18] The final concentration should be about 0.5-1% sample by weight.[21][22]
-
Die Loading: Transfer the mixture into the pellet die.
-
Pressing: Place the die into a hydraulic press and apply 8-10 metric tons of pressure for several minutes to form a transparent or translucent pellet.[20]
-
Spectrum Collection: Place the pellet in the spectrometer's sample holder and collect the spectrum, using an empty sample holder or a pure KBr pellet for the background scan.
-
Caution: For hydrochloride salts, ion exchange with KBr can sometimes occur, altering the spectrum. If this is suspected, using Potassium Chloride (KCl) as the matrix is a recommended alternative.[18]
Logical Workflow for Spectral Interpretation
The process of identifying a compound from its FTIR spectrum follows a logical and systematic workflow. This process begins with proper sample handling and concludes with a final structural confirmation based on the empirical data.
Caption: Logical workflow for FTIR spectral acquisition and interpretation.
Conclusion
The FTIR spectrum of 1-(ethanesulfonyl)propan-2-amine hydrochloride is defined by a unique combination of highly characteristic absorption bands. The key identifying features are the exceptionally broad N-H⁺ stretching envelope of the amine salt below 3200 cm⁻¹, the medium-intensity N-H⁺ bending vibration near 1600 cm⁻¹, and two very strong, sharp S=O stretching bands in the 1370-1330 cm⁻¹ and 1195-1160 cm⁻¹ regions. By following the detailed experimental protocols and comparative interpretation framework provided, researchers can confidently use FTIR spectroscopy to verify the structural integrity and identity of this compound, ensuring its purity and quality in research and development applications.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
Nicodom Ltd. (n.d.). FTIR Libraries. Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
-
S.T.Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]
-
Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Dunlop, S. J., et al. (2019). Empirical S=O Stretch Vibrational Frequency Map. The Journal of Chemical Physics, 151(23), 234107. Retrieved from [Link]
-
Spectragryph. (n.d.). Optical spectroscopy software: spectral databases. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). IR Spectral Databases. Retrieved from [Link]
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Dunlop, S. J., et al. (2019). Empirical S=O stretch vibrational frequency map. AIP Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Smith, L. K., et al. (2013). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopy around C=N stretching bond frequency for pristine... Retrieved from [Link]
-
Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
Pavia, D. L., et al. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (n.d.). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]
-
Cabana, A., & Sandorfy, C. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]
-
University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from [Link]
-
Lab Compare. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Clougherty, L., Sousa, J., & Wyman, G. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT IR spectra obtained for S=O stretching vibrational region of a 0.3 M.... Retrieved from [Link]
-
Journal of Chemical Education. (2023, May 18). Determination of Stretching Frequencies by Isotopic Substitution Using Infrared Spectroscopy: An Upper-Level Undergraduate Experiment for an In-Person or Online Laboratory. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR frequencies of the Si-O stretching vibration, for N series () and.... Retrieved from [Link]
-
Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Retrieved from [Link]
-
PubChem. (n.d.). 1-(ethanesulfonyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),.... Retrieved from [Link]
-
RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
Sources
- 1. PubChemLite - 1-(ethanesulfonyl)propan-2-amine hydrochloride (C5H13NO2S) [pubchemlite.lcsb.uni.lu]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. web.williams.edu [web.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. jasco.co.uk [jasco.co.uk]
- 18. shimadzu.com [shimadzu.com]
- 19. pelletpressdiesets.com [pelletpressdiesets.com]
- 20. kinteksolution.com [kinteksolution.com]
- 21. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 22. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
